![molecular formula C9H17IO3S B13080241 3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione is a synthetic organic compound with the molecular formula C9H17IO3S This compound is characterized by the presence of an iodine atom, a thiolane ring, and an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione typically involves the iodination of a suitable precursor, followed by the introduction of the ether linkage. One common method involves the reaction of a thiolane derivative with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive species.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and thiolane functionalities.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its iodine and thiolane moieties. The iodine atom can participate in halogen bonding, while the thiolane ring can interact with various enzymes and proteins. These interactions can modulate biological pathways and result in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-4-[(2-methylbutan-2-yl)oxy]aniline: Contains a similar iodine and ether linkage but with an aniline group instead of a thiolane ring.
(4-Iodo-3-methylisoxazol-5-yl)methanol: Features an iodine atom and an isoxazole ring, differing in the heterocyclic structure.
Uniqueness
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring and an iodine atom, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C9H17IO3S |
|---|---|
Molekulargewicht |
332.20 g/mol |
IUPAC-Name |
3-iodo-4-(3-methylbutan-2-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17IO3S/c1-6(2)7(3)13-9-5-14(11,12)4-8(9)10/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
JZTPXPLQXSUBPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)OC1CS(=O)(=O)CC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


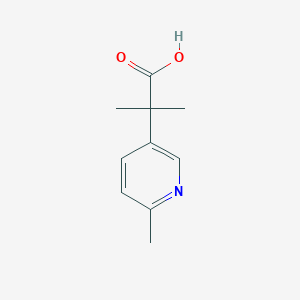

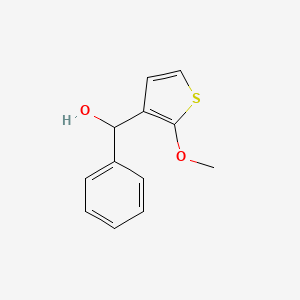
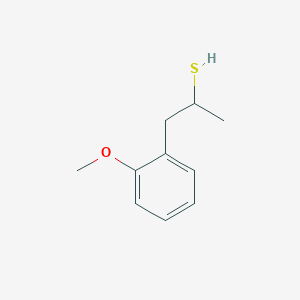
![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)
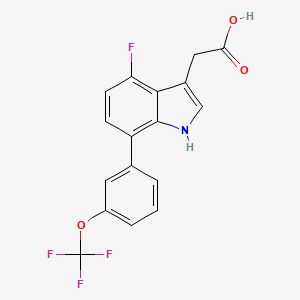
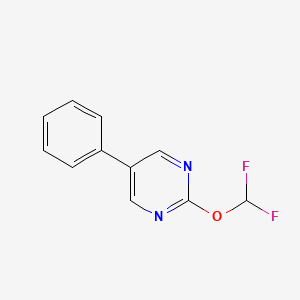





![Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate](/img/structure/B13080251.png)
![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)
